molecular formula C8H13NO3 B1670518 Diethadione CAS No. 702-54-5

Diethadione

Cat. No.: B1670518
CAS No.: 702-54-5
M. Wt: 171.19 g/mol
InChI Key: ORTYMGHCFWKXHO-UHFFFAOYSA-N
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Description

Diethadione, also known as 5,5-diethyl-1,3-oxazinane-2,4-dione, is a chemical compound with the molecular formula C8H13NO3. It is a member of the oxazine family and is characterized by its unique structure, which includes a diethyl substitution on the oxazine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethadione can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with ethyl oxalate, followed by cyclization to form the oxazine ring. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process often involves purification steps such as recrystallization to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Diethadione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .

Scientific Research Applications

Diethadione has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug development and as a treatment for various medical conditions.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of diethadione involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Uniqueness of Diethadione: this compound is unique due to its specific diethyl substitution on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

702-54-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5,5-diethyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11)

InChI Key

ORTYMGHCFWKXHO-UHFFFAOYSA-N

SMILES

CCC1(COC(=O)NC1=O)CC

Canonical SMILES

CCC1(COC(=O)NC1=O)CC

Appearance

Solid powder

Color/Form

CRYSTALS FROM ETHER

melting_point

97-98 °C

702-54-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diethadione;  Diethadionum;  HSDB 5514;  L 1811;  L-1811;  L1811;  NSC 169418;  NSC169418;  NSC-169418; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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